

The Pharmacological Profile of Friedelan-3-one: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Friedelan-3-one*

Cat. No.: *B13398878*

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Introduction

Friedelan-3-one, a pentacyclic triterpenoid commonly known as friedelin, is a naturally occurring compound isolated from a variety of plant species, mosses, and lichens.[1][2] First identified in 1807 from cork, this phytochemical has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][3] Structurally, friedelin is a perhydropicene derivative with an oxo group at the C-3 position and multiple methyl groups.[1] Its molecular formula is $C_{30}H_{50}O$, and it has a molecular weight of 426.7 g/mol.[1][4] This technical guide provides an in-depth review of the pharmacological properties of **Friedelan-3-one**, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support further research and drug development endeavors.

Physicochemical Properties

Friedelan-3-one is a highly non-polar compound, exhibiting high solubility in chloroform, sparing solubility in ethanol, and insolubility in water.[1] It possesses a topological polar surface area of 17.1 Å². [1]

Property	Value	Reference
Molecular Formula	C ₃₀ H ₅₀ O	[1][4]
Molecular Weight	426.7 g/mol	[1][4]
pKa	-7.4	[1]
Solubility	Chloroform (high), Ethanol (sparing), Water (insoluble)	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Pharmacological Activities

Extensive research has demonstrated that **Friedelan-3-one** possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant, antimicrobial, and neuroprotective activities.[1][2]

Anti-inflammatory Activity

Friedelan-3-one has shown significant anti-inflammatory effects in various in-vivo models.[5]

Quantitative Data: Anti-inflammatory Activity

Experimental Model	Dose	Inhibition (%)	Reference
Carrageenan-induced paw edema	40 mg/kg	52.5	[5]
Croton oil-induced ear edema	40 mg/kg	68.7	[5]
Cotton pellet-induced granuloma	40 mg/kg	36.3	[5]
Adjuvant-induced arthritis	40 mg/kg	54.5	[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

- Animals: Wistar rats are typically used.
- Procedure:
 - Animals are divided into control, standard, and test groups.
 - The test compound (**Friedelan-3-one**) or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
 - After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
 - The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
 - The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[\[5\]](#)

Anticancer Activity

Friedelan-3-one has demonstrated cytotoxic effects against a range of cancer cell lines, with its mechanism often involving the induction of apoptosis.[\[3\]](#)[\[6\]](#)

Quantitative Data: Anticancer Activity (IC₅₀ values)

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Reference
U87MG	Glioblastoma Multiforme	46.38	[3]
HeLa	Cervical Carcinoma	-	[7]
HSC-1	Squamous Carcinoma	-	[7]
PC3	Prostate Carcinoma	3.54 ± 0.30 to 8.32 ± 1.92	[6]

Note: Specific IC₅₀ values for HeLa and HSC-1 were not provided in the search results, but the compound showed significant activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Culture: Cancer cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of **Friedelan-3-one** (e.g., 12.5, 25, 50, 100, and 200 mg/L) dissolved in a suitable solvent like DMSO (final concentration usually <0.5%).[3]
 - After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
 - The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
 - The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]

Antidiabetic Activity

Friedelan-3-one exhibits antidiabetic effects by modulating glucose metabolism.[8] It has been shown to enhance glucose uptake and upregulate key proteins in the insulin signaling pathway.[9][10]

Quantitative Data: Antidiabetic Activity

Parameter	Effect	Reference
α-glucosidase inhibition (IC ₅₀)	19.51 μg/mL	[10]
Glucose absorption (in vitro)	1.8-fold increase compared to insulin	[10]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

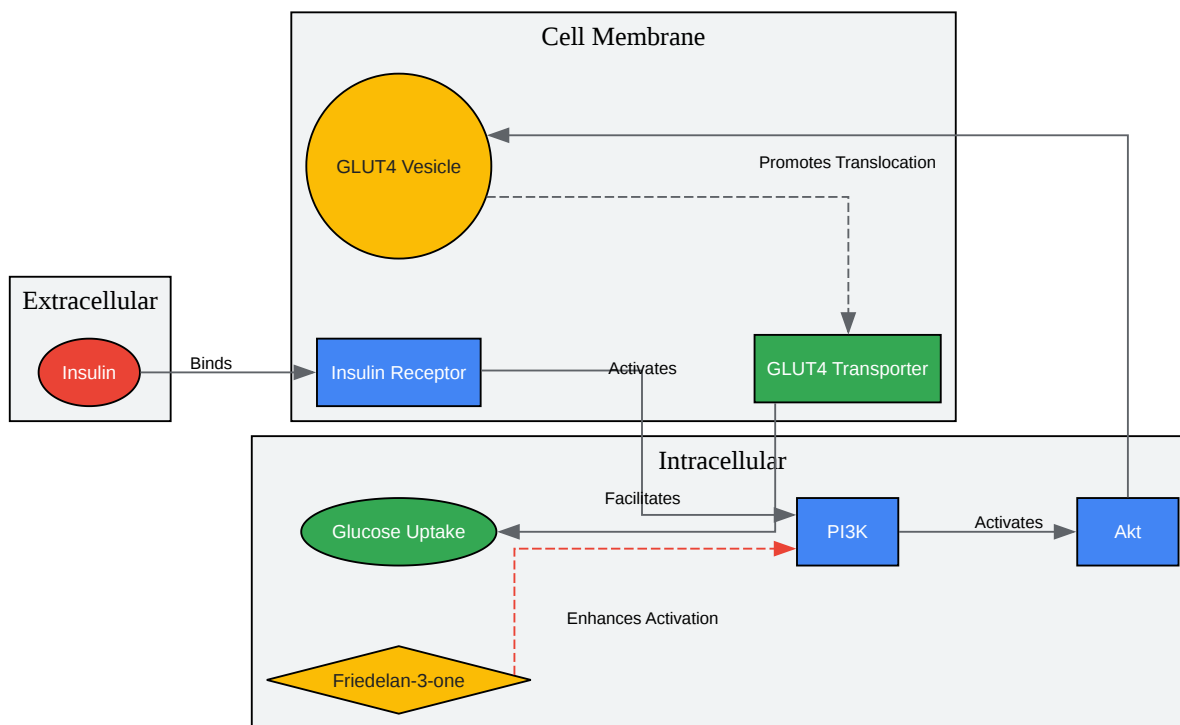
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

- Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a buffer solution (e.g., phosphate buffer).
- Procedure:
 - A mixture of the α-glucosidase enzyme and various concentrations of **Friedelan-3-one** is pre-incubated in a 96-well plate.
 - The reaction is initiated by adding the substrate, pNPG.
 - The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

- The reaction is stopped by adding a solution like sodium carbonate.
- The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined.[10]

Signaling Pathway: Antidiabetic Action of **Friedelan-3-one**

The antidiabetic effect of **Friedelan-3-one** is mediated, in part, through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 transporters to the cell membrane and enhanced glucose uptake in muscle cells.[8][10]



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Caption: PI3K/Akt signaling pathway for glucose uptake enhanced by **Friedelan-3-one**.

Antioxidant Activity

Friedelan-3-one has demonstrated notable antioxidant properties in various assay systems. [\[11\]](#)

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

- Materials: DPPH solution in methanol, test compound (**Friedelan-3-one**), and a standard antioxidant (e.g., ascorbic acid).
- Procedure:
 - Different concentrations of **Friedelan-3-one** are added to a methanolic solution of DPPH.
 - The mixture is shaken and allowed to stand in the dark for a specific period (e.g., 30 minutes).
 - The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
 - The scavenging activity is calculated as the percentage of DPPH discoloration.
 - The EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals) can be determined.

Antimicrobial Activity

Friedelan-3-one has shown inhibitory activity against a range of bacteria and fungi. [\[12\]](#)[\[13\]](#)

Quantitative Data: Antimicrobial Activity (MIC and MBC/MFC in µg/mL)

Microorganism	MIC	MBC/MFC	Reference
Methicillin-resistant Staphylococcus aureus (MRSA)	10	20	[12] [13]
Staphylococcus aureus	-	10	[12] [13]
Streptococcus pneumoniae	-	10	[12] [13]
Helicobacter pylori	10	20	[12] [13]
Escherichia coli	10	40	[12] [13]
Candida tropicalis	-	10	[12] [13]
Candida krusei	-	20	[12] [13]

Note: MIC values were not provided for all organisms in the search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

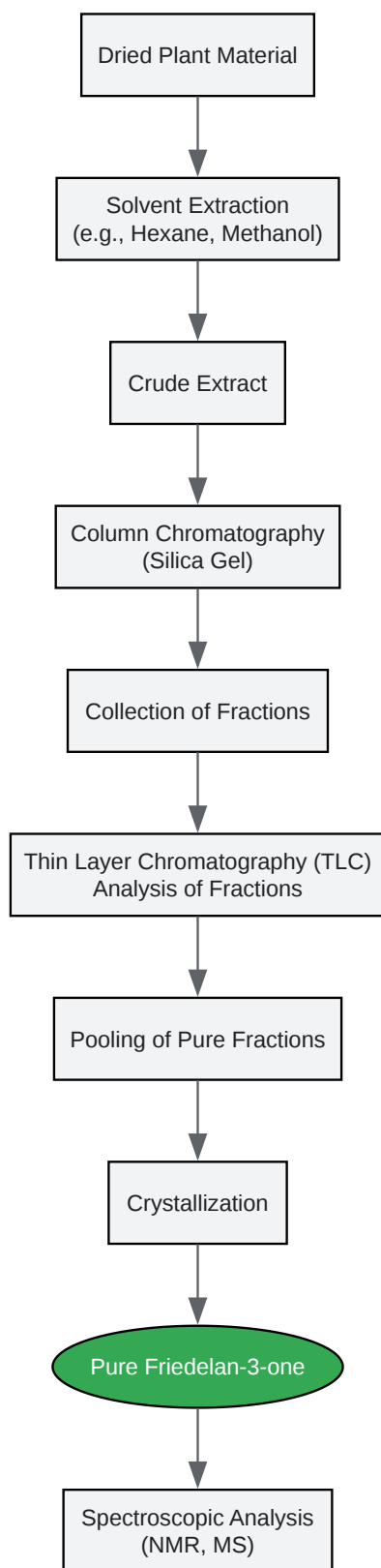
- Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and the test compound.
- Procedure:
 - Serial twofold dilutions of **Friedelan-3-one** are prepared in a 96-well microtiter plate with the appropriate broth.
 - A standardized inoculum of the test microorganism is added to each well.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.[12]

Isolation and Quantification

Friedelan-3-one is typically isolated from plant materials using chromatographic techniques.

Experimental Workflow: Isolation and Purification of **Friedelan-3-one**



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Caption: General workflow for the isolation and purification of **Friedelan-3-one**.

Quantification of **Friedelan-3-one** in plant extracts and formulations is often performed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).[1] For example, the amount of friedelin in Putranjiva roxburghii leaf extract has been quantified to be 0.003% w/w.[1]

Conclusion

Friedelan-3-one is a promising natural product with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its demonstrated efficacy in preclinical models of inflammation, cancer, and diabetes highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this versatile triterpenoid. Future studies should focus on in-vivo validation of its various activities, pharmacokinetic and toxicological profiling, and the exploration of its potential synergistic effects with existing drugs. The development of more efficient and sustainable methods for its production, such as through genetically engineered yeast, will also be crucial for its translation into clinical practice.[1]

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